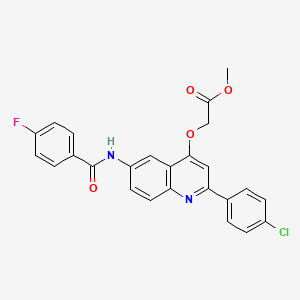

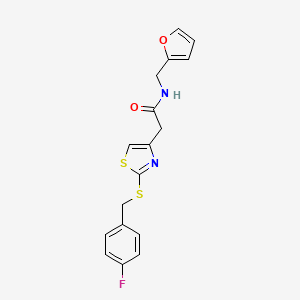

![molecular formula C12H12N2O B2728934 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine CAS No. 793670-95-8](/img/structure/B2728934.png)

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

Efficient Synthesis Techniques : Pyrano[3,2-f]quinoline derivatives, including 2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine, can be efficiently synthesized using methods like the Aza-Diels-Alder reaction. These methods feature mild reaction conditions and produce high yields, simplifying the synthesis process (Majumdar et al., 2011).

Photovoltaic Properties : Certain derivatives of this compound demonstrate photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Their electrical and photovoltaic characteristics have been explored, showing potential for application in photodiodes (Zeyada et al., 2016).

Catalysis in Chemical Reactions : This compound has been used in reactions catalyzed by molecular iodine, leading to the formation of polysubstituted derivatives. This demonstrates its utility in facilitating diverse chemical reactions (Majumdar et al., 2013).

Potential Biomedical Applications

Antitubercular Activity : Hexahydro-2H-pyrano[3,2-c]quinoline analogues, which can be derived from this compound, have been synthesized and evaluated for their antitubercular properties. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Apoptosis Induction in Cancer Cells : Related compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have been found to be potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against a variety of human solid tumors (Zhang et al., 2008).

Catalytic and Synthetic Applications

Facilitating Complex Chemical Syntheses : The compound is involved in facilitating complex chemical syntheses, such as in the creation of various heterocyclic compounds. It serves as a key intermediate in reactions that yield bioactive molecules (Insuasty et al., 2017).

Role in Hetero-Diels-Alder Reactions : In the presence of catalysts like scandium triflate, this compound participates in hetero-Diels-Alder reactions, leading to the production of pyrano- and furo[3,2-c]quinolines with high yields (Yadav et al., 2002).

Propiedades

IUPAC Name |

2,3-dihydro-1H-pyrano[3,2-f]quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-6-10-9-2-1-5-14-11(9)3-4-12(10)15-7-8/h1-5,8H,6-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFVYUVBTCYPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C3=C(C=C2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2728851.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)

![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)

![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)

![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)